molecular formula C12H15N3O2 B11736377 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11736377
M. Wt: 233.27 g/mol
InChI Key: KBFOUHOVKYWHLR-UHFFFAOYSA-N
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Description

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 3-position of the pyrazole ring can be done using methylating agents such as dimethyl sulfate or methyl iodide.

    Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine.

    Phenol coupling: The final step involves coupling the aminomethylated pyrazole with a phenol derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol: Unique due to its specific substitution pattern and potential biological activity.

    3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol.

    3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of a phenol group with a pyrazole ring, which imparts specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O2/c1-15-8-11(12(14-15)17-2)13-7-9-4-3-5-10(16)6-9/h3-6,8,13,16H,7H2,1-2H3

InChI Key

KBFOUHOVKYWHLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)O

Origin of Product

United States

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